Bromodifluoromethane
Overview
Description
Bromodifluoromethane, also known as Halon 1201, is a gaseous trihalomethane and a hydrobromofluorocarbon. It has the chemical formula CHBrF₂ and a molar mass of 130.92 g/mol. This compound is known for its use as a refrigerant and in fire extinguishers. due to its ozone-depleting potential, its use has been restricted under the Montreal Protocol .
Mechanism of Action
Target of Action
Bromodifluoromethane, also known as Halon 1201 or FC-22B1, is a gaseous trihalomethane . The primary targets of this compound are fires and high-temperature environments, where it was used as a refrigerant and in fire extinguishers .
Mode of Action
This compound interacts with its targets (fires) by absorbing heat and interrupting the combustion process . This action results in the extinguishing of fires and the cooling of high-temperature environments .
Pharmacokinetics
Its primary route of administration is through release into the environment where it acts on fires .
Result of Action
The result of this compound’s action is the effective suppression of fires and the cooling of high-temperature environments
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromodifluoromethane can be synthesized through the reaction of hydrogen and dithis compound at temperatures ranging from 400 to 600°C . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The critical point data for this compound includes a critical temperature of 138.83°C and a critical pressure of 5.2 MPa .
Chemical Reactions Analysis
Types of Reactions: Bromodifluoromethane undergoes various chemical reactions, including substitution and reduction reactions. One notable reaction is its thermal decomposition in the gas phase .
Common Reagents and Conditions:
Substitution Reactions: this compound can participate in substitution reactions where the bromine atom is replaced by other functional groups. These reactions often require specific catalysts and conditions to proceed efficiently.
Reduction Reactions: The compound can be reduced using reagents such as tributyltin hydride, leading to the formation of difluoromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound with tributyltin hydride yields difluoromethane .
Scientific Research Applications
Bromodifluoromethane has several applications in scientific research:
Biology and Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals and radiochemistry.
Industry: Historically, this compound was used in fire suppression systems and as a refrigerant. its use has been limited due to environmental concerns.
Comparison with Similar Compounds
Bromotrifluoromethane (CBrF₃): Used in fire suppression systems and has a higher ozone depletion potential compared to bromodifluoromethane.
Bromofluoromethane (CH₂BrF): Used in the manufacture of intermediates and pharmaceuticals.
Uniqueness: this compound is unique due to its specific chemical properties and reactivity. Its ability to form difluoromethyl radicals under mild conditions makes it particularly valuable in synthetic chemistry . Additionally, its historical use as a refrigerant and fire suppressant highlights its versatility, although environmental concerns have limited its applications.
Properties
IUPAC Name |
bromo(difluoro)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBrF2/c2-1(3)4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCDJFHYVYUNHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061740 | |
Record name | Bromodifluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1511-62-2 | |
Record name | Bromodifluoromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1511-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromodifluoromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001511622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methane, bromodifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromodifluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromodifluoromethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMODIFLUOROMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F4C2FIBR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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